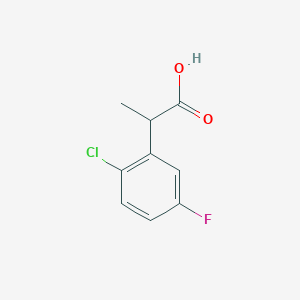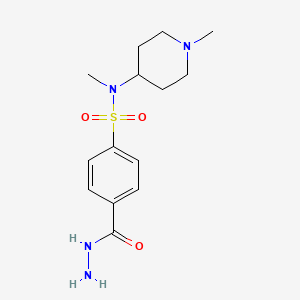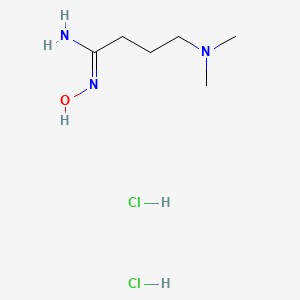
4-(dimethylamino)-N'-hydroxybutanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride is a chemical compound with a unique structure that includes a dimethylamino group and a hydroxybutanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride typically involves the reaction of dimethylamine with a suitable precursor, followed by the introduction of the hydroxybutanimidamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound may be used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride include:
Uniqueness
What sets 4-(dimethylamino)-N’-hydroxybutanimidamide dihydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H17Cl2N3O |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
4-(dimethylamino)-N'-hydroxybutanimidamide;dihydrochloride |
InChI |
InChI=1S/C6H15N3O.2ClH/c1-9(2)5-3-4-6(7)8-10;;/h10H,3-5H2,1-2H3,(H2,7,8);2*1H |
InChI Key |
WZWPNRNSNZUZRW-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCC/C(=N/O)/N.Cl.Cl |
Canonical SMILES |
CN(C)CCCC(=NO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



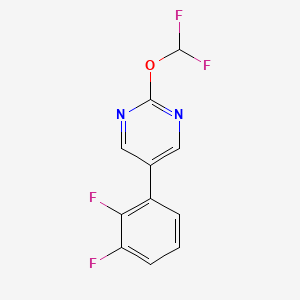



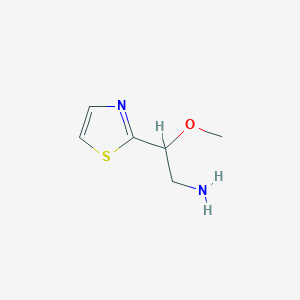
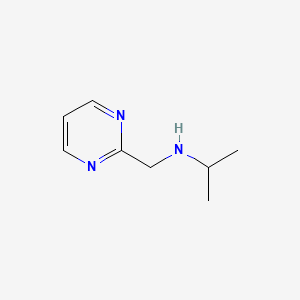
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)

